molecular formula C18H19ClN6O B12181762 N-(4-chlorobenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

N-(4-chlorobenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

Cat. No.: B12181762
M. Wt: 370.8 g/mol
InChI Key: SWWBGOOIOMXMIY-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a triazolopyridazine moiety, and a piperidine carboxamide group. These structural features contribute to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyridazine core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The chlorobenzyl group is then introduced via nucleophilic substitution reactions, followed by the attachment of the piperidine carboxamide group through amide bond formation. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different substituents on the aromatic ring or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are tailored to achieve the desired transformations with high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds with potential biological activities.

Scientific Research Applications

N-(4-chlorobenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound is investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It may be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to a particular enzyme’s active site, blocking its activity and thereby exerting an inhibitory effect. The pathways involved in these interactions are complex and may include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-1-(pyridazin-6-yl)piperidine-3-carboxamide
  • N-(4-chlorobenzyl)-1-(triazol-4-yl)piperidine-3-carboxamide
  • N-(4-chlorobenzyl)-1-(pyridazin-3-yl)piperidine-3-carboxamide

Uniqueness

N-(4-chlorobenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide stands out due to its unique combination of structural features, which confer specific biological activities and potential therapeutic applications. The presence of the triazolopyridazine moiety, in particular, distinguishes it from other similar compounds and contributes to its distinct pharmacological profile.

Properties

Molecular Formula

C18H19ClN6O

Molecular Weight

370.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

InChI

InChI=1S/C18H19ClN6O/c19-15-5-3-13(4-6-15)10-20-18(26)14-2-1-9-24(11-14)17-8-7-16-22-21-12-25(16)23-17/h3-8,12,14H,1-2,9-11H2,(H,20,26)

InChI Key

SWWBGOOIOMXMIY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NN3C=NN=C3C=C2)C(=O)NCC4=CC=C(C=C4)Cl

Origin of Product

United States

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